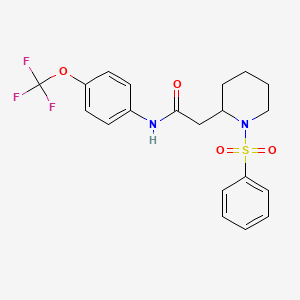

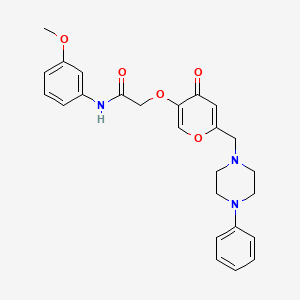

![molecular formula C17H24N4O3S2 B2403744 4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether CAS No. 672950-64-0](/img/structure/B2403744.png)

4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

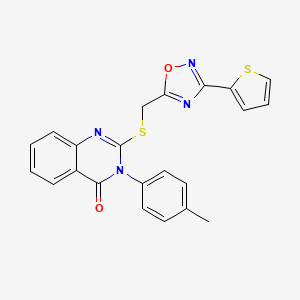

The compound “4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether” is a chemical with the molecular formula C17H24N4O3S2 and a molecular weight of 396.53 . It is also known by its CAS number 672950-64-0 .

Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including an ethyl group, a methylsulfanyl group, a triazol ring, a piperidino group, a sulfonyl group, and a phenyl methyl ether group . These functional groups contribute to the compound’s reactivity and properties.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 603.9±65.0 °C and a predicted density of 1.36±0.1 g/cm3 . Its pKa is predicted to be 2.25±0.10 .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Properties

- The compound has been involved in studies related to the synthesis of new derivatives with potential antimicrobial activities. For example, the synthesis of thiosemicarbazide and 1,2,4-triazole derivatives has been explored, leading to the formation of compounds with antimicrobial properties (Łukasz Popiołek et al., 2011).

Potential in Treating Type II Diabetes

- Some derivatives of 1,2,4-triazoles have been synthesized and evaluated for their biological potential, showing promising results as inhibitors of the α-glucosidase enzyme, suggesting potential applications in treating type II diabetes (Aziz ur-Rehman et al., 2018).

Pharmacological Properties

- The compound has been used in the synthesis of new pharmacological agents. For example, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with various agents led to the formation of compounds whose effects on the central nervous system (CNS) in mice were studied (A. Maliszewska-Guz et al., 2005).

Synthesis and Characterization in Organic Chemistry

- Research has been conducted on the synthesis and characterization of these compounds, focusing on their molecular structures and properties. This includes studies on crystal structure and molecular docking studies to understand their interaction with biological targets (R. Ustabaş et al., 2018).

Antifungal and Antibacterial Activities

- Studies have been conducted to explore the antifungal and antibacterial activities of derivatives of 1,2,4-triazoles. These studies aim to develop new antimicrobial agents with potential applications in medicine and agriculture (Bhimagouda S. Patil et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been shown to interact with various receptors and enzymes in the body, influencing cellular processes .

Mode of Action

The exact mode of action of the compound is currently unknown. It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways. The specific pathways and their downstream effects are currently under investigation .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of the compound’s action are currently under investigation. Preliminary studies suggest that the compound may have neuroprotective and anti-inflammatory properties .

Propiedades

IUPAC Name |

4-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S2/c1-4-21-16(18-19-17(21)25-3)13-9-11-20(12-10-13)26(22,23)15-7-5-14(24-2)6-8-15/h5-8,13H,4,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGBBCJVHVBVMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SC)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2403670.png)

![N-(4-butylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403671.png)

![4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2403672.png)

![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)

![N-[(1R)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2403683.png)